

Application Notes and Protocols for Capmatinib in Patient-Derived Xenograft (PDX) Models

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Introduction

Capmatinib (Tabrecta®) is a potent and selective small-molecule inhibitor of the MET receptor tyrosine kinase.[1][2] Aberrant activation of the MET signaling pathway, driven by mechanisms such as MET exon 14 skipping mutations (METex14) or gene amplification, is a key oncogenic driver in various cancers, particularly non-small cell lung cancer (NSCLC).[2][3] Patient-derived xenograft (PDX) models, which involve implanting fresh patient tumor tissue into immunodeficient mice, have emerged as a crucial platform for translational cancer research.[4] [5] These models largely retain the biological and genetic characteristics of the original tumor, making them invaluable for assessing the efficacy of targeted therapies like capmatinib and for investigating mechanisms of response and resistance.[6][7]

This document provides detailed application notes and protocols for utilizing **capmatinib** in PDX models to evaluate its anti-tumor activity, based on preclinical data.

Mechanism of Action: Capmatinib and the MET Signaling Pathway

The MET receptor, upon binding its ligand, hepatocyte growth factor (HGF), activates several downstream signaling cascades, including the PI3K/AKT, RAS/MAPK, and JAK/STAT pathways, which promote cell proliferation, survival, and migration.[8][9] In certain cancers, genetic alterations like METex14 mutations or gene amplification lead to constitutive, ligand-independent activation of the MET receptor, driving uncontrolled tumor growth.[2][10]

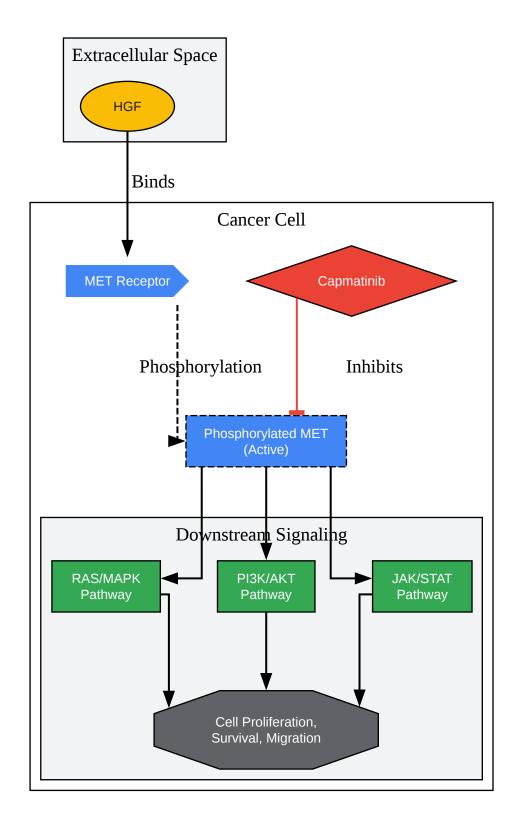


Methodological & Application

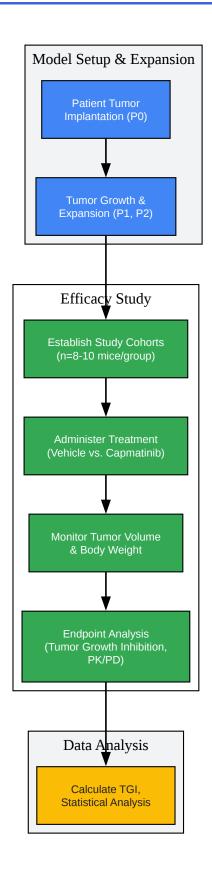
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Capmatinib functions by binding to the ATP-binding site of the MET kinase domain, preventing its autophosphorylation and the subsequent activation of downstream signaling molecules.[2] [8] This targeted inhibition effectively shuts down the oncogenic signaling, leading to the suppression of tumor cell proliferation and the induction of apoptosis in MET-dependent cancer cells.[8][10]









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